molecular formula C17H24O3 B8364571 Ethyl 3-methyl-2-(3,5-dimethylphenylacetyl)butanoate

Ethyl 3-methyl-2-(3,5-dimethylphenylacetyl)butanoate

Cat. No. B8364571
M. Wt: 276.4 g/mol
InChI Key: ZQKRZKHUUHSODU-UHFFFAOYSA-N
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Patent
US06911450B1

Procedure details

A suspension of Zn powder (31.5 g, 0.48 mol) in tetrahydrofuran (300 ml) was boiled under reflux, and then it was added thereto a few drops of ethyl 2-bromo-3-methylbutanoate to initiate the reaction. After 45 mn under reflux and under magnetic stirring, it was added thereto 3,5-dimethylphenylethanenitrile (13.2 g, 91 mmol), and then, dropwise, the remainder of ethyl 2-bromo-3-methylbutanoate (in total 19.1 g, 91 mmol). The ebullition was maintained for 15 mn, the mixture was then cooled, and then it was added thereto tetrahydrofuran (500 ml) and a 50% aqueous potassium carbonate solution (100 ml). After 45 mn under vigorous stirring, the organic phase was separated by decantation and the aqueous phase was washed with tetrahydrofuran (2×100 ml). The collected organic phases were treated with 10% aqueous hydrochloric acid solution (300 ml) for 45 mn. After elimination of tetrahydrofuran by distillation under reduced pressure, the residue was taken again with dichloromethane (300 ml), and the organic phase was washed with a saturated sodium monohydrogenocarbonate solution (100 ml), dried over magnesium sulfate and concentrated. The distillation of the residue (134° C., 10−1 mmHg) gave ethyl 3-methyl-2-(3,5-dimethylphenylacetyl)butanoate (13.2 g, 52%).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
31.5 g
Type
catalyst
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]#N)[CH:5]=[C:6]([CH3:8])[CH:7]=1.Br[CH:13]([CH:19]([CH3:21])[CH3:20])[C:14]([O:16][CH2:17][CH3:18])=[O:15].C(=O)([O-])[O-:23].[K+].[K+]>O1CCCC1.BrC(C(C)C)C(OCC)=O.[Zn]>[CH3:20][CH:19]([CH3:21])[CH:13]([C:10](=[O:23])[CH2:9][C:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[C:6]([CH3:8])[CH:5]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)CC#N
Step Two
Name
Quantity
19.1 g
Type
reactant
Smiles
BrC(C(=O)OCC)C(C)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrC(C(=O)OCC)C(C)C
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
31.5 g
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
it was added
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
After 45 mn under reflux and under magnetic stirring, it
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The ebullition was maintained for 15 mn
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then cooled
ADDITION
Type
ADDITION
Details
it was added
CUSTOM
Type
CUSTOM
Details
After 45 mn under vigorous stirring, the organic phase was separated by decantation
WASH
Type
WASH
Details
the aqueous phase was washed with tetrahydrofuran (2×100 ml)
ADDITION
Type
ADDITION
Details
The collected organic phases were treated with 10% aqueous hydrochloric acid solution (300 ml) for 45 mn
DISTILLATION
Type
DISTILLATION
Details
After elimination of tetrahydrofuran by distillation under reduced pressure
WASH
Type
WASH
Details
the organic phase was washed with a saturated sodium monohydrogenocarbonate solution (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The distillation of the residue (134° C., 10−1 mmHg)

Outcomes

Product
Name
Type
product
Smiles
CC(C(C(=O)OCC)C(CC1=CC(=CC(=C1)C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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